DLPG

Lipid phase behavior Differential scanning calorimetry Membrane fluidity

Researchers formulating anionic liposomes often encounter vesicle aggregation with unsaturated lipids (e.g., DOPG) in low-salt buffers. DLPG (Tm ≈ -2 °C) resolves this by forming stable unilamellar vesicles at room temperature, eliminating the heating protocols required for DMPG (Tm ≈ 24 °C) or DPPG (Tm ≈ 41 °C). • Stable unilamellar vesicles in low-salt conditions; no DOPG-like aggregation • >10× extension of Lα phase lifetime (19.5→200+ h) in DLPE matrices • Preferred sPLA₂ substrate at physiological lateral pressure (30-35 mN/m)

Molecular Formula C30H59NaO10P
Molecular Weight 633.7 g/mol
Cat. No. B15136493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDLPG
Molecular FormulaC30H59NaO10P
Molecular Weight633.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na]
InChIInChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/t27-,28+;/m0./s1
InChIKeyGCBAALKUJZFPET-DUZWKJOOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DLPG: Technical Baseline for Research & Procurement


DLPG (1,2-dilauroyl-sn-glycero-3-phospho-(1′-rac-glycerol)), also referred to as dilauroylphosphatidylglycerol, is an anionic synthetic phospholipid composed of a glycerol backbone esterified with lauric acid (C12:0) at the sn-1 and sn-2 positions and a phosphoglycerol headgroup . With a molecular weight of approximately 633.75 g/mol (sodium salt) and a gel-to-liquid crystalline phase transition temperature (Tm) near −2 °C to 0 °C, DLPG exists in a fluid lamellar (Lα) phase under standard physiological and ambient laboratory conditions, distinguishing it from longer-chain phosphatidylglycerols [1]. It is routinely employed in the generation of micelles, liposomes, and other artificial membrane systems for biophysical and drug delivery research .

Phase Fluid lamellar phase at ambient temperature
Application Micelle, liposome, and artificial membrane systems
Charge Anionic phosphoglycerol for electrostatic interaction studies

DLPG: Why Direct Substitution Fails


Despite sharing a common phosphoglycerol headgroup with DMPG (C14:0) and DPPG (C16:0), or a common C12:0 acyl chain with DLPC (zwitterionic), DLPG exhibits distinct phase behavior, electrostatic properties, and enzymatic substrate specificity that preclude simple interchangeability. The shorter lauroyl chains confer a gel-to-liquid crystalline phase transition temperature (Tm) of approximately −2 °C [1], rendering DLPG bilayers fluid under conditions where DMPG (Tm ≈ 24 °C) and DPPG (Tm ≈ 41 °C) are in gel phases [2]. This fluidity directly impacts membrane permeability, fusion kinetics, and protein-lipid interactions [3]. Furthermore, DLPG possesses a unique phase transition enthalpy (ΔH) of 13 kJ/mol, which is substantially lower than that of DMPG (24 kJ/mol) and DPPG (35 kJ/mol), indicating fundamentally different cooperative melting behavior [2]. The anionic character of DLPG (phase transition temperature ≈ 4 °C in certain formulations [4]) also contrasts sharply with the zwitterionic DLPC (Tm ≈ −1.5 °C [4]), leading to divergent electrostatic interactions with charged biomolecules and surfaces. These quantifiable differences necessitate explicit, data-driven selection criteria rather than class-based substitution.

Gel-phase mismatch

Longer-chain PGs (DMPG, DPPG) remain in gel phase at ambient temperature, while DLPG is fluid; membrane permeability and protein interactions may shift significantly.

Charge mismatch

Zwitterionic DLPC shares the C12 chain but lacks the anionic character of DLPG, altering electrostatic binding and vesicle stability.

Cooperative melting mismatch

Substantially lower transition enthalpy (ΔH) of DLPG vs. DMPG/DPPG indicates different thermotropic behavior; direct replacement may alter phase-coexistence boundaries.

DLPG Comparator Evidence Guide


Phase Transition Temperature & Enthalpy

DLPG exhibits a gel-to-liquid crystalline phase transition temperature (Tm) of −2 °C, which is 26 °C lower than that of DMPG (24 °C) and 43.2 °C lower than that of DPPG (41.2 °C) [1]. The associated transition enthalpy (ΔH) for DLPG is 13 kJ/mol, compared to 24 kJ/mol for DMPG and 35 kJ/mol for DPPG [1]. This indicates that DLPG requires significantly less thermal energy to undergo cooperative melting and exists in a fluid state at temperatures where longer-chain analogs remain in rigid gel phases.

Phase Transition Tm & ΔH
Head-to-head
Tm 26–43 °C lower; ΔH 46–63% lower vs. DMPG/DPPG
Fluid-phase bilayer at ambient and physiological temperature
Derived from DSC and α-synuclein thermal unfolding assays
Lipid phase behavior Differential scanning calorimetry Membrane fluidity

Sponge-to-Vesicle Transformation

The critical temperature (T*) for the sponge-to-unilamellar vesicle transformation is 19 °C for NaDLPG, whereas it is 31.6 °C for NaDMPG [1]. Additionally, the Krafft temperature (solubility threshold) for NaDLPG is ~5 °C, compared to ~32 °C for NaDMPG [1]. This demonstrates that NaDLPG forms stable unilamellar vesicles at substantially lower temperatures, a critical parameter for processing heat-sensitive biomolecules.

Sponge-to-Vesicle T*
Head-to-head
T* 12.6 °C lower; Krafft 27 °C lower than NaDMPG
Enables vesicle assembly without heating, protecting thermolabile cargo
Phase diagrams by visual observation and microscopy
Liposome preparation Phase behavior Bilayer self-assembly

Vesicle Stability in Low Ionic Strength

Charged vesicles prepared with DLPG and either DLPC or egg phosphatidylcholine (EPC) at a 1:4 molar ratio were found to be 'well behaved and stable' under low ionic strength conditions, forming primarily unilamellar structures [1]. In contrast, vesicles containing dioleoylphosphatidylglycerol (DOPG) and POPC (1:4 ratio) under identical conditions were unstable and formed giant multilamellar structures and aggregates [1]. This indicates that DLPG imparts superior colloidal stability and morphological uniformity in low-salt environments, a property not shared by the unsaturated analog DOPG.

Low-Ionic Vesicle Stability
Head-to-head
Stable unilamellar vesicles with DLPG/DLPC or DLPG/EPC; DOPG aggregates
Reported stable morphology in low-salt conditions
Characterized by PFG-NMR and SEM
Liposome stability Electrokinetics Vesicle morphology

Substrate Specificity of Secreted Phospholipase A2

Recombinant mouse group X secreted phospholipase A2 (mGX sPLA2) displays high activity on DLPG monolayers but not on DLPC (dilauroylphosphatidylcholine) monolayers, up to surface pressures of 30-35 mN/m, which correspond to the lateral pressure of biological membranes [1]. The substrate specificity ranking was determined as DLPE ≈ DLPG > DLPC [1]. Furthermore, at a surface pressure of 30 mN/m, the mature enzyme (mGX) and its pro-form (PromGX) exhibited similar activities on DLPG, a unique behavior not observed with DLPE [1].

PLA2 Substrate Specificity
Head-to-head
mGX sPLA2 active on DLPG up to 35 mN/m; inactive on DLPC
Supports PLA2 enzymology studies at membrane-like lateral pressure
Monolayer assay; DLPE also a substrate but differs in pro-form sensitivity
Enzymology Lipid monolayer Phospholipase A2

Liposome Particle Size Comparison

In a comparative study of five phosphatidylcholines and five phosphatidylglycerols, phosphatidylglycerol-containing liposomes (including those with DLPG) consistently exhibited smaller particle sizes than their phosphatidylcholine-containing counterparts [1]. Specifically, DLPG-based liposomes produced smaller vesicles compared to DLPC-based liposomes under identical preparation conditions [1].

Liposome Particle Size
Reported trend
PG-based liposomes (incl. DLPG) smaller than PC-based counterparts
May support smaller vesicle size without extra processing
Trend from comparative DLS study; exact sizes not provided
Liposome formulation Drug delivery Particle size distribution

Metastability Delay in Lipid Particles

In lipid-based particles composed of DLPE and DLPG mixtures, increasing the DLPG content from 0 mole % to 20 mole % prolonged the average metastability delay time (the period during which the liquid crystalline Lα phase persists before transitioning to the crystalline Lc phase) from 19.5 hours to over 200 hours [1]. This represents a >10-fold increase in the lifetime of the metastable state, directly attributable to the incorporation of DLPG [1].

Metastability Delay
Head-to-head
>10-fold increase in Lα phase lifetime with 20% DLPG (vs pure DLPE)
Tunable fluid-phase persistence for controlled release or protein reconstitution
Monitored by time-resolved SAXS
Lipid nanoparticle Phase transition kinetics Controlled release

DLPG: Application Scenarios & Advantages


Low-Temperature Vesicle Formation for Heat-Labile Cargo

The sponge-to-vesicle transformation temperature (T*) of 19 °C and Krafft temperature of ~5 °C for NaDLPG [1] enable the preparation of unilamellar vesicles at room temperature or with mild cooling, eliminating the need for heating above 30 °C required for NaDMPG (T* = 31.6 °C) [1]. This property is critical for encapsulating thermosensitive biomolecules such as proteins, nucleic acids, or temperature-sensitive small-molecule drugs without risking denaturation or degradation. The low Tm of −2 °C [2] ensures the resulting bilayer remains fluid at all relevant processing and storage temperatures.

Phospholipase A2 Assays with Biomimetic Membranes

For enzymatic studies of group X secreted phospholipase A2 (GX sPLA2) or related isoforms, DLPG serves as a preferred substrate because it supports high enzyme activity at surface pressures of 30-35 mN/m, mimicking the lateral pressure of biological membranes, whereas the analogous DLPC is not recognized as a substrate under these conditions [3]. This makes DLPG essential for building physiologically relevant monolayer or bilayer models to investigate sPLA2 function, inhibition, or pro-enzyme activation mechanisms.

Low Ionic Strength Electrokinetics

When experiments require stable, unilamellar anionic vesicles in low-salt buffers—common in electrophoretic mobility, zeta potential, and certain biophysical assays—DLPG is a superior choice over unsaturated anionic lipids like DOPG. DLPG-containing vesicles (1:4 molar ratio with DLPC or EPC) remain 'well behaved and stable' as unilamellar structures, whereas DOPG-containing vesicles aggregate and form giant multilamellar structures under identical conditions [4]. This ensures reliable and reproducible measurements of vesicle surface properties and transport phenomena.

Lipid Nanoparticles with Tunable Metastable Phases

Incorporating DLPG into lipid particle formulations can be used to tune the lifetime of a fluid lamellar (Lα) phase before it transitions to a crystalline (Lc) phase. Increasing the DLPG content from 0 mole % to 20 mole % in a DLPE matrix extends the metastability delay time from 19.5 hours to over 200 hours [5]. This >10-fold increase provides a quantifiable handle for engineering drug delivery systems that require a defined window of fluidity for release, fusion, or membrane protein reconstitution before the particle stabilizes into a more rigid, storage-stable form.

Application
Selection Property
Validation Focus
Thermolabile cargo encapsulation
Low-temperature vesicle assembly
Unilamellar vesicle integrity under mild cooling
PLA2 enzymology studies
sPLA2 substrate specificity at membrane-like pressure
Enzyme activity and pro-form activation on DLPG monolayers
Electrophoretic mobility assays
Colloidal stability in low-salt buffers
Vesicle monodispersity and absence of aggregation
Controlled-release lipid nanoparticles
Metastable Lα phase lifetime modulation
Phase transition kinetics and SAXS monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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